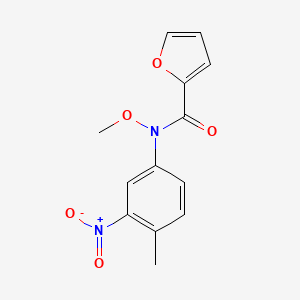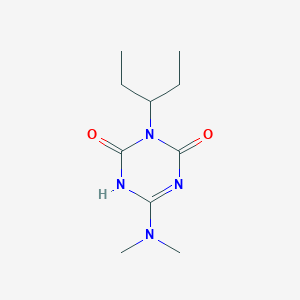
6-(Dimethylamino)-3-(pentan-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dimethylamino)-3-(pentan-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a dimethylamino group and a pentan-3-yl group attached to the triazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-3-(pentan-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanuric chloride with dimethylamine and pentan-3-ylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can enhance the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Dimethylamino)-3-(pentan-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace the dimethylamino or pentan-3-yl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds.
Wissenschaftliche Forschungsanwendungen
6-(Dimethylamino)-3-(pentan-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 6-(Dimethylamino)-3-(pentan-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A widely used triazine derivative in the synthesis of herbicides.
6-Chloro-3-(pentan-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure with a chloro group instead of a dimethylamino group.
6-(Dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione: Lacks the pentan-3-yl group.
Uniqueness
6-(Dimethylamino)-3-(pentan-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the combination of the dimethylamino and pentan-3-yl groups, which may confer distinct chemical and biological properties compared to other triazine derivatives.
Eigenschaften
CAS-Nummer |
51235-32-6 |
|---|---|
Molekularformel |
C10H18N4O2 |
Molekulargewicht |
226.28 g/mol |
IUPAC-Name |
6-(dimethylamino)-3-pentan-3-yl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C10H18N4O2/c1-5-7(6-2)14-9(15)11-8(13(3)4)12-10(14)16/h7H,5-6H2,1-4H3,(H,11,12,15,16) |
InChI-Schlüssel |
ZJIRTJDBJKNAQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)N1C(=O)NC(=NC1=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


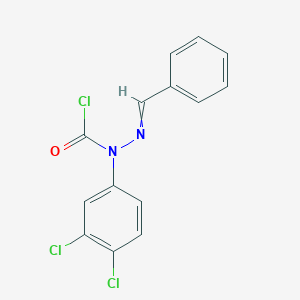

![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
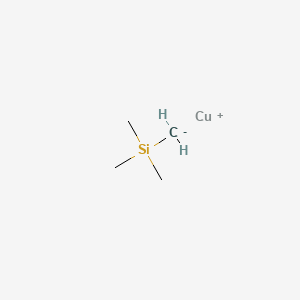
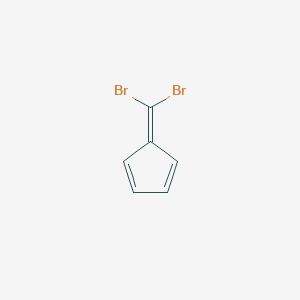

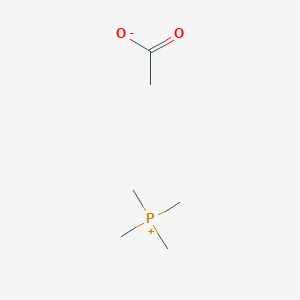

![6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14655905.png)

![2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B14655913.png)

